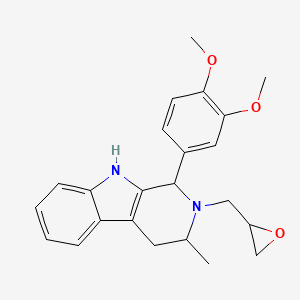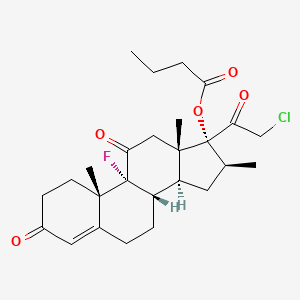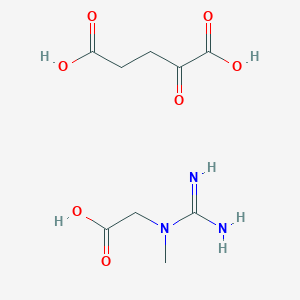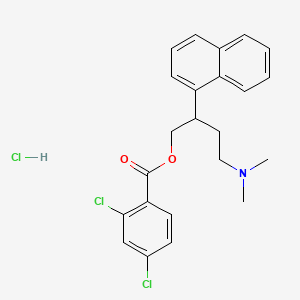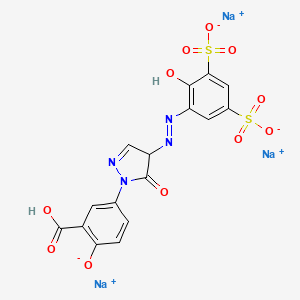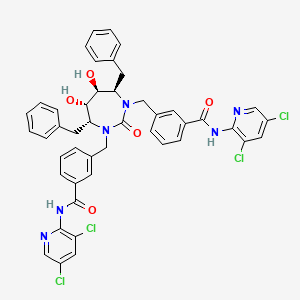
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) is a complex organic compound with a molecular formula of C41H38N6O5S2 and a molecular weight of 758.908 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as benzamide, pyridine, and diazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-(((4R,5S,6S,7R)-3-(((3-(1H-benzimidazol-2-ylcarbamoyl)phenyl)methyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl)methyl)benzamide .
- (1S,5R)-3-(3-fluoro-4-phenyl-phenyl)-8-(pyrrolidine-1-carbonyl)-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylic acid methyl ester .
Uniqueness
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3,5-dichloro-2-pyridinyl)-) is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
183860-49-3 |
|---|---|
Molekularformel |
C45H38Cl4N6O5 |
Molekulargewicht |
884.6 g/mol |
IUPAC-Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-[(3,5-dichloropyridin-2-yl)carbamoyl]phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(3,5-dichloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C45H38Cl4N6O5/c46-33-21-35(48)41(50-23-33)52-43(58)31-15-7-13-29(17-31)25-54-37(19-27-9-3-1-4-10-27)39(56)40(57)38(20-28-11-5-2-6-12-28)55(45(54)60)26-30-14-8-16-32(18-30)44(59)53-42-36(49)22-34(47)24-51-42/h1-18,21-24,37-40,56-57H,19-20,25-26H2,(H,50,52,58)(H,51,53,59)/t37-,38-,39+,40+/m1/s1 |
InChI-Schlüssel |
IQDCZKUNYMTBBJ-WESAGZJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=C(C=C(C=N4)Cl)Cl)CC5=CC(=CC=C5)C(=O)NC6=C(C=C(C=N6)Cl)Cl)CC7=CC=CC=C7)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=C(C=C(C=N4)Cl)Cl)CC5=CC(=CC=C5)C(=O)NC6=C(C=C(C=N6)Cl)Cl)CC7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)



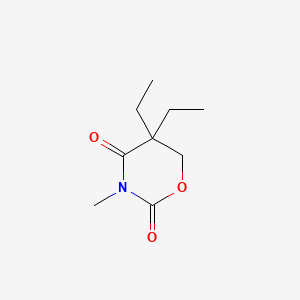
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
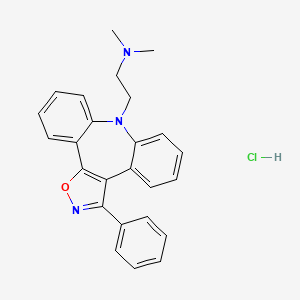
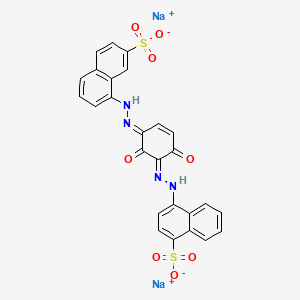
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
